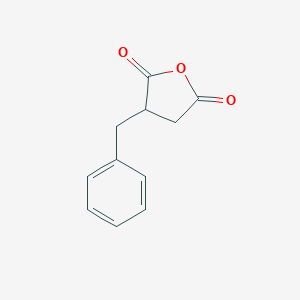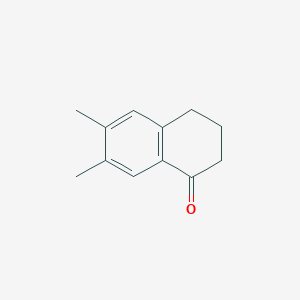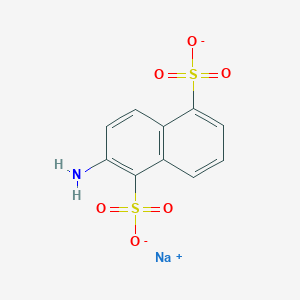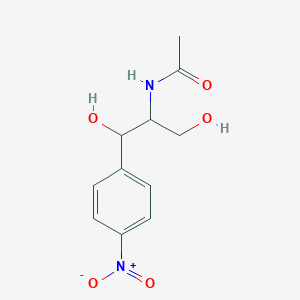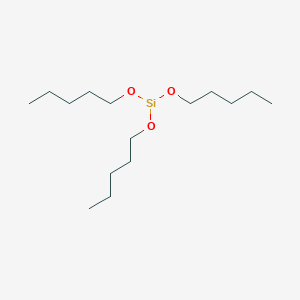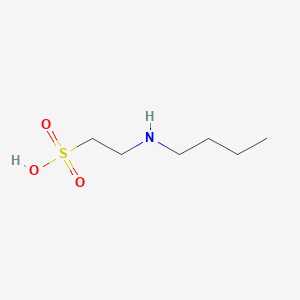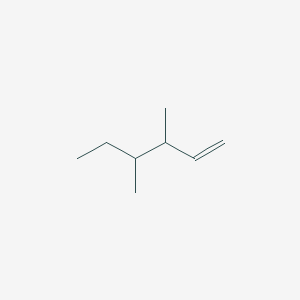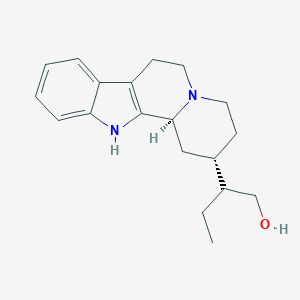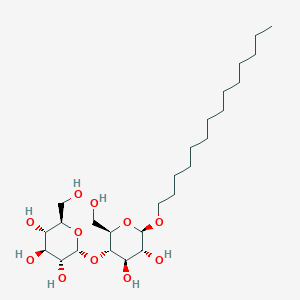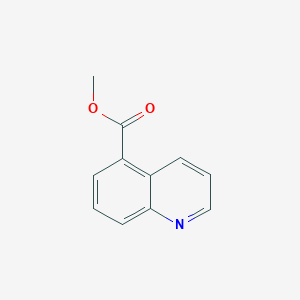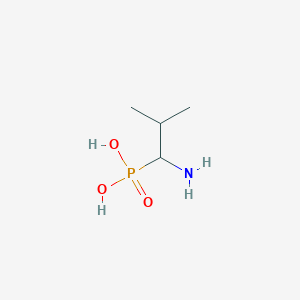
Methylamine, N-(1-butylhexylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylamine, N-(1-butylhexylidene)- is a chemical compound that is used in scientific research for its unique properties and applications. It is a derivative of methylamine and is also known as N-butylhexylidene-methylamine. This compound has been extensively studied for its potential use as a precursor for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of Methylamine, N-(1-butylhexylidene)- is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a ligand in coordination chemistry, forming complexes with various metal ions.
Biochemical And Physiological Effects
The biochemical and physiological effects of Methylamine, N-(1-butylhexylidene)- are not well studied. However, it is known to be toxic and can cause harm to living organisms if not handled properly. Therefore, it is important to use appropriate safety precautions when working with this compound.
Advantages And Limitations For Lab Experiments
Methylamine, N-(1-butylhexylidene)- has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it a useful reagent in organic synthesis. Another advantage is its low cost, which makes it an attractive alternative to other more expensive reagents. However, one limitation is its toxicity, which requires the use of appropriate safety precautions. Another limitation is its limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of Methylamine, N-(1-butylhexylidene)-. One direction is the development of new synthetic methods for the production of this compound. Another direction is the study of its potential use as a reagent in new organic reactions. Additionally, the study of its toxicity and potential environmental impact is an important area for future research. Finally, the development of new applications for this compound, such as in the development of new materials or catalysts, is an exciting area for future research.
Synthesis Methods
The synthesis of Methylamine, N-(1-butylhexylidene)- is a multi-step process that involves the reaction of methylamine with 1-butylhexylidene. The reaction takes place in the presence of a catalyst, such as palladium on carbon or Raney nickel. The resulting product is then purified using various techniques, such as distillation or chromatography.
Scientific Research Applications
Methylamine, N-(1-butylhexylidene)- has been widely used in scientific research for its unique properties and applications. It is commonly used as a precursor for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. This compound has also been studied for its potential use in the development of new catalysts and as a reagent in organic synthesis.
properties
CAS RN |
18641-76-4 |
|---|---|
Product Name |
Methylamine, N-(1-butylhexylidene)- |
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-methyldecan-5-imine |
InChI |
InChI=1S/C11H23N/c1-4-6-8-10-11(12-3)9-7-5-2/h4-10H2,1-3H3 |
InChI Key |
YLTDAMSTXHFOCY-UHFFFAOYSA-N |
SMILES |
CCCCCC(=NC)CCCC |
Canonical SMILES |
CCCCCC(=NC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



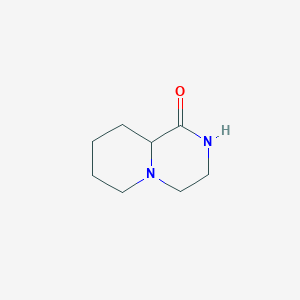
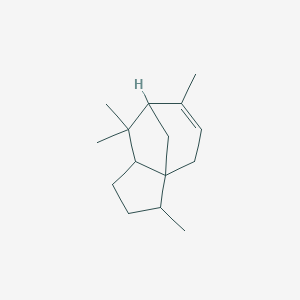
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
